

An In-Depth Technical Guide to the Chemical Structure and Properties of Tianafac

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Compound of Interest

Compound Name: *Tianafac*

Cat. No.: *B1214732*

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Abstract

Tianafac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzothiophene class of compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and for assessing its biological activity are presented, along with a summary of its quantitative pharmacological data. Furthermore, this guide visualizes the key signaling pathway affected by **Tianafac**'s mechanism of action, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Tianafac, chemically known as 2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetic acid, is a chiral molecule with the molecular formula $C_{11}H_9ClO_2S$.^[1]

Table 1: Chemical Identifiers of **Tianafac**

Identifier	Value
IUPAC Name	2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetic acid
CAS Number	51527-19-6[1]
Molecular Formula	C ₁₁ H ₉ ClO ₂ S[1]
SMILES	<chem>CC1=C(CC(=O)O)SC2=CC=C(Cl)C=C12</chem>

Physicochemical Properties

The physicochemical properties of **Tianafac** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data of **Tianafac**

Property	Value
Molecular Weight	240.71 g/mol [1]
Melting Point	177 °C
Boiling Point	422.8 °C at 760 mmHg
Water Solubility	34.76 mg/L at 25 °C
LogP	3.9

Mechanism of Action: Inhibition of Cyclooxygenase

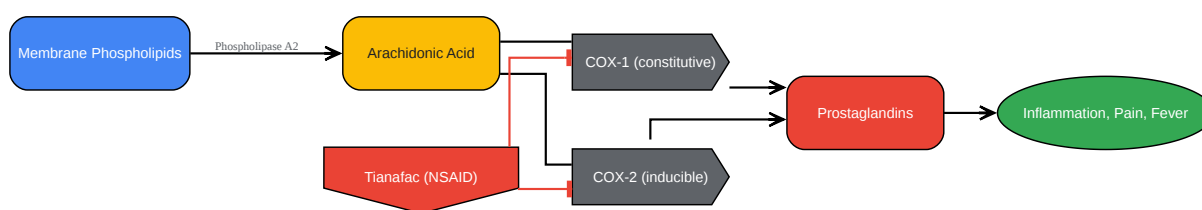
Like other NSAIDs, **Tianafac** exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, such as

gastrointestinal irritation. The selectivity of NSAIDs for COX-2 over COX-1 is a critical parameter in drug design and development.

Signaling Pathway: Arachidonic Acid Metabolism

The metabolic cascade initiated by the release of arachidonic acid from the cell membrane is the primary target of **Tianafac**. The following diagram illustrates this pathway and the point of intervention by COX inhibitors.



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References

- 1. GSRS [precision.fda.gov]
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